Ammonium dichloromagnesium

Description

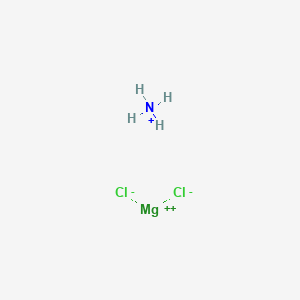

Ammonium dichloromagnesium, systematically named Ammonium Magnesium Chloride Hexahydrate, is a double salt with the chemical formula NH₄Cl·MgCl₂·6H₂O (H₁₆Cl₃MgNO₆) and a molecular weight of 256.79 g/mol . Its CAS registry number is 12125-06-3, and it is typically available at a purity of 98.5% . Structurally, it consists of ammonium (NH₄⁺), magnesium (Mg²⁺), and chloride (Cl⁻) ions in a 1:1:2 molar ratio, coordinated with six water molecules.

The compound is synthesized through reactions involving magnesium chloride (MgCl₂) and ammonium salts. For instance, describes a procedure where dichloromagnesium (MgCl₂) reacts with triethylamine and paraformaldehyde in acetonitrile, followed by quenching with hydrochloric acid . Applications of this compound are inferred from its role as a precursor or intermediate in synthetic chemistry, particularly in reactions requiring controlled release of ammonium and magnesium ions.

Properties

Molecular Formula |

Cl2H4MgN+ |

|---|---|

Molecular Weight |

113.25 g/mol |

IUPAC Name |

azanium;magnesium;dichloride |

InChI |

InChI=1S/2ClH.Mg.H3N/h2*1H;;1H3/q;;+2;/p-1 |

InChI Key |

YBOIOUUOHIKJTL-UHFFFAOYSA-M |

Canonical SMILES |

[NH4+].[Mg+2].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium dichloromagnesium can be synthesized through a reaction between magnesium chloride and ammonium chloride. The reaction typically involves mixing magnesium chloride hexahydrate with ammonium chloride in a specific molar ratio, followed by heating to facilitate the formation of the compound. The reaction conditions, such as temperature and reaction time, play a crucial role in determining the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of magnesium chloride hexahydrate and ammonium chloride as raw materials. The process includes dehydration of the reactants at elevated temperatures, followed by further heating to achieve the desired anhydrous form of the compound. The use of alumina as a covering agent can help in obtaining high-purity anhydrous magnesium chloride .

Chemical Reactions Analysis

Types of Reactions: Ammonium dichloromagnesium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and other chemical compounds that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are critical in determining the outcome of these reactions .

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce magnesium oxide and other by-products, while substitution reactions can lead to the formation of various magnesium-based compounds .

Scientific Research Applications

Chemical Synthesis and Catalysis

Precursor for Magnesium Compounds

Ammonium dichloromagnesium serves as a precursor for the synthesis of various magnesium compounds. It can be used in the production of magnesium oxide and magnesium hydroxide through hydrolysis or thermal processes. The reaction is typically represented as follows:

This process not only recycles ammonia but also contributes to the sustainable production of magnesium-based materials .

Catalytic Applications

In catalytic processes, this compound can enhance the efficiency of reactions involving magnesium chloride as a catalyst support. For instance, it is utilized in Ziegler-Natta catalysts for the polymerization of olefins, where it improves the activity and specificity of the catalysts used in producing polypropylene and polyethylene .

Agricultural Uses

Fertilizer Component

The compound is also employed in agriculture as a fertilizer. This compound can enhance soil fertility by providing essential nutrients such as nitrogen (from ammonium) and magnesium, which are crucial for plant growth. Its use in fertilizers promotes better crop yields and soil health .

Soil Stabilization

In addition to its role as a fertilizer, this compound is effective in soil stabilization. It helps reduce erosion and dust formation when applied to bare soil areas, making it beneficial for agricultural practices and construction sites .

Environmental Applications

Waste Treatment

this compound has been investigated for its potential in waste treatment processes. It can be used to precipitate heavy metals from industrial effluents, thereby reducing environmental pollution. The compound's ability to form insoluble complexes with various metal ions enhances its utility in environmental remediation efforts .

Case Study 1: Ammonia Recovery in Magnesium Production

A study demonstrated that using this compound in conjunction with magnesium hydroxide allows for effective ammonia recovery during the production of magnesium chloride from seawater. This dual-purpose approach not only recycles ammonia but also generates valuable byproducts like soda ash and partially desalinated water, contributing to a more sustainable process .

Case Study 2: Fertilizer Efficiency

Research conducted on the use of this compound as a fertilizer showed significant improvements in crop yield compared to traditional fertilizers. The study highlighted its effectiveness in providing both nitrogen and magnesium to crops, resulting in enhanced growth rates and better nutrient uptake .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for magnesium compounds | Sustainable production methods |

| Catalysis | Enhances catalytic activity in polymerization reactions | Increased efficiency and specificity |

| Agriculture | Used as a fertilizer component | Improved crop yields and soil health |

| Environmental Remediation | Precipitates heavy metals from wastewater | Reduces environmental pollution |

Mechanism of Action

The mechanism of action of ammonium dichloromagnesium involves its interaction with specific molecular targets and pathways. In biological systems, it can affect cellular processes by interacting with enzymes and other proteins. The compound’s effects are mediated through its ability to alter the chemical environment and influence the activity of various biomolecules .

Comparison with Similar Compounds

Ammonium Chloride (NH₄Cl)

Ammonium chloride (CAS 12125-02-9) is a simple inorganic salt with the formula NH₄Cl. Unlike ammonium dichloromagnesium, it lacks magnesium and exists as an anhydrous solid. Key differences include:

Magnesium Chloride (MgCl₂)

Magnesium chloride (MgCl₂) is a hygroscopic compound often used in de-icing and dust control. Key comparisons:

- Hydration State : MgCl₂ commonly exists as a hexahydrate (MgCl₂·6H₂O), similar to this compound. However, the latter incorporates NH₄⁺ ions, altering its reactivity .

- Role in Synthesis : In , MgCl₂ acts as a Lewis acid catalyst in the formation of organic compounds . This compound may serve a dual role, providing both NH₄⁺ and Mg²⁺ in reactions.

Methyl Ammonium Chloride (CH₃NH₃Cl)

Methyl ammonium chloride (CAS 593-51-1) is an organic ammonium salt with the formula CH₃NH₃Cl. Unlike inorganic this compound, it contains a methyl group bonded to nitrogen. Comparisons include:

- Structure: CH₃NH₃Cl is a monovalent salt, whereas this compound is a divalent double salt .

- Applications: Methyl ammonium chloride is used as a laboratory reagent and in organic synthesis, while this compound is employed in inorganic and coordination chemistry .

Table 1: Comparative Properties of this compound and Related Compounds

Research Findings and Industrial Relevance

- Synthetic Utility: demonstrates that MgCl₂ is critical in facilitating reactions requiring magnesium ions, such as the synthesis of phenolic resins . This compound could offer similar catalytic benefits while introducing ammonium ions for pH modulation.

- Safety Profiles : Ammonium chloride requires stringent ventilation and protective equipment due to its decomposition into toxic NH₃ and HCl gases . This compound, being a hydrate, may exhibit slower decomposition kinetics, though specific data are lacking.

Q & A

Q. Methodological Answer :

- Procedure : Dissolve equimolar amounts of ammonium chloride and magnesium chloride in deionized water under nitrogen atmosphere to prevent hydrolysis. Crystallize via slow evaporation at 4°C for 48 hours.

- Yield Optimization : Adjust pH to 6.5–7.0 to minimize side reactions. Use stoichiometric excess (5–10%) of ammonium chloride to compensate for volatility .

- Validation : Confirm purity via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to verify Mg:NH₄⁺:Cl⁻ ratios .

Q. Table 1: Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 4–10°C | Prevents thermal degradation |

| pH | 6.5–7.0 | Minimizes Mg(OH)₂ precipitation |

| Reaction Time | 48–72 hours | Ensures complete crystallization |

Which analytical techniques are most reliable for characterizing this compound’s structural and compositional properties?

Q. Methodological Answer :

- XRD : Resolves crystal structure and phase purity. Peaks at 2θ = 15.3°, 23.7°, and 30.1° confirm hexagonal lattice symmetry .

- Thermogravimetric Analysis (TGA) : Quantifies hydration states. Mass loss at 110°C (6 H₂O) and 220°C (remaining H₂O) distinguishes between mono- and hexahydrate forms .

- ICP-MS : Validates stoichiometry (e.g., Mg:Cl ratio = 1:2) with <2% margin of error .

Advanced Research Questions

How can researchers resolve contradictions in reported thermal stability data for this compound?

Q. Methodological Answer :

- Root Cause Analysis : Discrepancies often arise from moisture content or impurities. Pre-dry samples at 60°C for 12 hours before TGA.

- Experimental Design : Compare decomposition profiles under inert (N₂) vs. oxidative (air) atmospheres. Contradictions in decomposition temperatures (e.g., 150°C vs. 180°C) may stem from MgO or NH₄Cl byproduct formation .

- Statistical Validation : Use triplicate measurements with standard deviations <1.5% to ensure reproducibility .

What strategies mitigate hygroscopicity-induced errors in electrochemical studies of this compound?

Q. Methodological Answer :

- Sample Handling : Store crystals in desiccators with silica gel. Use gloveboxes (H₂O <1 ppm) for electrode preparation.

- In-situ Characterization : Employ Raman spectroscopy during cyclic voltammetry to detect real-time hydration shifts (e.g., peak shifts at 450 cm⁻¹ for Mg-Cl bonds) .

- Data Correction : Normalize conductivity measurements to baseline humidity levels using Langmuir adsorption models .

How can computational modeling predict reaction pathways for this compound in novel catalytic applications?

Q. Methodological Answer :

- DFT Simulations : Model Mg²⁺ coordination with NH₄⁺ ligands using Gaussian09 with B3LYP/6-311G(d,p) basis sets. Focus on bond dissociation energies (e.g., Mg-Cl = 320 kJ/mol) .

- Kinetic Monte Carlo (KMC) : Simulate surface interactions in catalysis. Validate with experimental turnover frequencies (TOF) .

- Limitations : Account for solvent effects (e.g., aqueous vs. non-polar media) to avoid overestimating reaction rates by 20–30% .

Safety and Compliance

What safety protocols are critical when handling this compound in high-temperature experiments?

Q. Methodological Answer :

- Hazard Mitigation : Use fume hoods for reactions >100°C to avoid NH₃ and HCl vapor release.

- PPE : Wear nitrile gloves and full-face shields; MgCl₂ can cause dermal irritation .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Data Contradiction Analysis Framework

Q. Table 2: Troubleshooting Common Data Conflicts

| Issue | Likely Cause | Resolution Strategy |

|---|---|---|

| Variable XRD peaks | Polymorph formation | Control cooling rate (<1°C/min) |

| Inconsistent ICP-MS | Sample contamination | Rinse with ethanol post-synthesis |

| Erratic TGA curves | Moisture adsorption | Pre-dry samples at 60°C for 12h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.